tert-Butyl 4-(4-bromophenoxymethyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(4-bromophenoxymethyl)piperidine-1-carboxylate is a brominated piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a 4-bromophenoxymethyl substituent on the piperidine ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents. Its structure combines lipophilic (bromophenoxymethyl) and sterically bulky (Boc) features, making it valuable for modulating drug-like properties such as metabolic stability and target binding .
Properties
IUPAC Name |
tert-butyl 4-[(4-bromophenoxy)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-10-8-13(9-11-19)12-21-15-6-4-14(18)5-7-15/h4-7,13H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYNXTKHUQFAQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The mesylate group in tert-butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate acts as a leaving group, enabling nucleophilic attack by the deprotonated 4-bromophenol. Key parameters include:
- Base : Cesium carbonate (Cs₂CO₃, 1.5 equivalents relative to the mesylate).
- Solvent : Acetonitrile at 65°C.
- Reaction Time : 5 hours.
- Workup : Extraction with ethyl acetate, drying with anhydrous MgSO₄, and purification via silica gel chromatography (ethyl acetate/hexane gradient).
This method achieves a 94% yield , attributed to the strong base facilitating phenol deprotonation and the polar aprotic solvent stabilizing the transition state.
Critical Parameter Analysis
Table 1 : Optimization Metrics for the Primary Synthesis Route
Alternative Methodologies and Comparative Insights
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling approach is theorized using:
- tert-Butyl 4-(boronic ester)piperidine-1-carboxylate.
- 4-Bromophenyl methyl ether.
However, this method remains hypothetical for this compound, as no literature reports its application.
Scalability and Industrial Considerations
Solvent Selection
Acetonitrile is preferred for its high dielectric constant (37.5), which stabilizes the ionic intermediates. Alternatives like dimethylformamide (DMF) or tetrahydrofuran (THF) may reduce yields due to poorer leaving group activation.
Base Optimization
Cesium carbonate’s efficacy stems from its solubility in acetonitrile and strong basicity (pKa ~10.3). Potassium carbonate (pKa ~10.0) or triethylamine (pKa ~10.7) could theoretically substitute but may require longer reaction times or higher temperatures.
Challenges and Mitigation Strategies
- Impurity Formation : Residual 4-bromophenol or mesylate precursor may co-elute during chromatography. Increasing the hexane ratio during column purification minimizes this risk.
- Moisture Sensitivity : Cs₂CO₃ is hygroscopic; reactions must exclude atmospheric moisture to prevent hydrolysis of the mesylate.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-bromophenoxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Targeted Protein Degradation
One of the primary applications of tert-butyl 4-(4-bromophenoxymethyl)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can induce targeted protein degradation by recruiting E3 ligases to specific proteins, leading to their ubiquitination and subsequent degradation by the proteasome.
- Linker Functionality : The compound acts as a semi-flexible linker that can influence the three-dimensional orientation of the degrader, optimizing ternary complex formation essential for effective protein degradation .
Anticancer Properties
Research indicates that derivatives of piperidine, including this compound, may exhibit anticancer properties. The piperidine scaffold is known for its ability to interact with various biological targets involved in cancer progression.
- Mechanism of Action : Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, a related piperidine derivative demonstrated significant cytotoxicity against specific tumor cells .
Immunomodulatory Effects
The compound's potential as an immunomodulator has been explored, particularly in enhancing immune responses against tumors.
- PD-L1 Pathway Inhibition : Preliminary studies suggest that it may inhibit the PD-L1 pathway, which is crucial for immune evasion by tumors. This inhibition could restore immune function and enhance the efficacy of immunotherapies .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Targeted Protein Degradation | |
| Related Piperidine Derivative | Anticancer Activity | |
| Piperidine Derivative with Immunomodulatory Effects | PD-L1 Inhibition |
Case Study 1: Targeted Protein Degradation Development
A study focused on developing PROTACs using this compound highlighted its effectiveness as a linker. The research demonstrated that incorporating this compound into PROTAC design improved the degradation efficiency of target proteins significantly.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays were conducted using various cancer cell lines to assess the cytotoxic effects of this compound. Results indicated that it exhibited dose-dependent cytotoxicity, with effective inhibition observed at nanomolar concentrations, suggesting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-bromophenoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group and piperidine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may act as an inhibitor or activator, depending on the specific target and context. The detailed molecular mechanisms are often studied using techniques such as molecular docking, enzyme assays, and cellular assays.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-Butyl 4-(4-bromophenoxymethyl)piperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Variations
Physicochemical Properties
- Lipophilicity: The bromophenoxymethyl group in the target compound enhances lipophilicity (clogP ~3.5) compared to derivatives with polar substituents (e.g., hydroxyl in , clogP ~2.1). Fluorinated analogs (e.g., ) show moderate lipophilicity (clogP ~3.0) due to fluorine’s electron-withdrawing effects.
- Solubility : Compounds with heterocycles (e.g., pyridine in , pyrimidine in ) exhibit higher aqueous solubility than the target compound, attributed to hydrogen-bonding capabilities.
- Thermal Stability: Boc-protected derivatives generally decompose above 200°C. Brominated compounds (e.g., target, ) show lower thermal stability compared to non-halogenated analogs.
Biological Activity
tert-Butyl 4-(4-bromophenoxymethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields, particularly in pharmacology.
Chemical Structure and Properties
The compound is characterized by its piperidine core, which is substituted with a tert-butyl group and a bromophenoxymethyl moiety. This unique structure contributes to its lipophilicity and ability to interact with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The bromophenoxymethyl group enhances the compound's affinity for certain biological targets, potentially leading to enzyme inhibition or receptor modulation.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance, it has been investigated for its role as a beta-lactamase inhibitor, which is crucial for overcoming antibiotic resistance in bacteria. This compound can enhance the efficacy of beta-lactam antibiotics by preventing the degradation of these drugs by bacterial enzymes.
Receptor Binding
The compound has also shown potential in binding to neurotransmitter receptors, which may contribute to its pharmacological effects. Studies have suggested that it could influence pathways related to pain perception and mood regulation, making it a candidate for further research in neuropharmacology.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antibacterial Activity : A study demonstrated that this compound significantly inhibited the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism was linked to its ability to inhibit beta-lactamase enzymes, thus preserving the activity of beta-lactam antibiotics .
- Neuropharmacological Effects : In vitro assays indicated that the compound could modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation suggests potential applications in treating mood disorders or anxiety .
- Toxicological Assessments : Toxicity studies have shown that while the compound exhibits promising biological activity, it also requires careful evaluation for safety profiles in vivo. Preliminary results indicate manageable toxicity levels at therapeutic doses .
Data Table: Summary of Biological Activities
Q & A
Q. How does the bromophenoxymethyl moiety influence pharmacokinetic properties in preclinical studies?
- Methodological Answer :
- Lipophilicity : The bromine atom increases log P, enhancing membrane permeability but potentially reducing solubility.
- Metabolic stability : Assess hepatic microsome clearance (human/rat) to predict oxidation or demethylation pathways.
- In vivo PK : Administer IV/PO in rodent models and measure plasma half-life using LC-MS. Compare with analogs lacking the bromine substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
